
2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
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Overview
Description
2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropylamino group and an indene moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of 2,3-dihydro-1H-inden-5-ylamine with cyclopropylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1H-indol-5-yl)ethanone
- 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
Uniqueness
2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is unique due to the presence of both the cyclopropylamino group and the indene moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Biological Activity
2-(Cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a chemical compound with significant potential in medicinal chemistry. With a molecular formula of C14H18N2O and a molecular weight of approximately 230.31 g/mol, this compound features a cyclopropylamino group and a 2,3-dihydro-1H-inden-5-yl moiety, which contribute to its biological activity and therapeutic applications .
The synthesis of this compound typically involves multi-step organic reactions. The compound can undergo nucleophilic substitution reactions due to the presence of the acetamide functional group, and the cyclopropyl ring may participate in ring-opening reactions under specific conditions .
Synthetic Route Example
A potential synthetic route includes:
- Formation of the cyclopropylamine derivative.
- Reaction with 2,3-dihydro-1H-indene to form the desired acetamide.
This method ensures high yields and purity of the final product.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its interaction with neurotransmitter systems and inflammatory pathways.
Research indicates that the compound may act as an antagonist or modulator at specific receptors involved in neurotransmission. Its unique structure allows it to interact favorably with biological targets, potentially influencing pathways related to pain, inflammation, or neuroprotection.
Case Studies
- Neurotransmitter Interaction : A study demonstrated that derivatives similar to this compound showed binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .
- Anti-inflammatory Properties : In vitro studies have indicated that compounds with similar structural motifs exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
Comparative Analysis with Similar Compounds
To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
2-Cyclopentyl-N-(2,3-dihydro-1H-inden-5-yl)acetamide | C16H21NO | Contains a cyclopentyl group; potentially different pharmacokinetics. |
N-(2,3-Dihydro-1H-inden-5-yl)acetamide | C11H13NO | Lacks the cyclopropylamine moiety; simpler structure with potentially different activity profile. |
(1R)-5-(5-Ethyl-1,2,4-Oxadiazol-3-Yl)-2,3-Dihydro-1H-Inden | C15H18N4O | Incorporates an oxadiazole ring; may exhibit distinct biological properties due to heterocyclic nature. |
This table illustrates how variations in substituents can influence the biological activity and potential applications of similar compounds.
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(cyclopropylamino)-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C14H18N2O/c17-14(9-15-12-6-7-12)16-13-5-4-10-2-1-3-11(10)8-13/h4-5,8,12,15H,1-3,6-7,9H2,(H,16,17) |
InChI Key |
AWCLMHXMRODZSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CNC3CC3 |
Origin of Product |
United States |
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